molecular formula C12H22N2O2 B13730274 trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

trans-tert-Butyl 5-aminohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B13730274
M. Wt: 226.32 g/mol
InChI Key: DPYIUHWPQGIBSS-IUCAKERBSA-N
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Description

trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: is a chemical compound with the molecular formula C12H23ClN2O2 . It is a derivative of cyclopenta[c]pyrrole, characterized by the presence of an amino group and a tert-butoxycarbonyl (boc) protecting group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole typically involves the following steps:

Industrial Production Methods: Industrial production of trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alkane derivatives .

Scientific Research Applications

Chemistry: trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can serve as a probe to investigate enzyme activity and receptor binding .

Medicine: Its structural features make it a candidate for the design of new therapeutic agents targeting various diseases .

Industry: In the industrial sector, trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes .

Mechanism of Action

The mechanism of action of trans-5-amino-2-boc-hexahydro-cyclopenta[c]pyrrole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the boc group provides steric protection. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

  • trans-5-Amino-2-boc-hexahydro-cyclopenta[b]pyrrole
  • trans-5-Amino-2-boc-hexahydro-cyclopenta[d]pyrrole
  • trans-5-Amino-2-boc-hexahydro-cyclopenta[e]pyrrole

Comparison: While these compounds share a similar core structure, the position of the amino and boc groups can significantly influence their chemical reactivity and biological activity. trans-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole is unique due to its specific ring structure and the spatial arrangement of its functional groups, which can result in distinct interactions with biological targets and different synthetic applications .

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3aR,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-10(13)5-9(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9-/m0/s1

InChI Key

DPYIUHWPQGIBSS-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC(C[C@H]2C1)N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC2C1)N

Origin of Product

United States

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